![molecular formula C8H7Br2N3O2S B254789 [[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254789.png)
[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is not fully understood. However, studies suggest that the compound exerts its antimicrobial and antitumor effects by inhibiting the growth and proliferation of microorganisms and cancer cells. It is believed that the compound targets specific enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that [(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms and cancer cells. It has also been shown to have anti-inflammatory properties. Additionally, the compound has been studied for its potential to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and antitumor properties. However, the compound has limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied for its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of [(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea. One potential direction is the development of new drugs based on the compound's structure and properties. Additionally, the compound could be studied further for its potential use as a fluorescent probe for the detection of metal ions. Further studies could also be conducted to determine the compound's potential toxicity and safety profile. Finally, the compound could be studied for its potential applications in other scientific fields, such as materials science and catalysis.
Conclusion:
[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is a compound with significant potential for scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, and has potential applications in various fields. The compound's synthesis method has been optimized to obtain a high yield of pure compound. However, the compound also has limitations, such as its low solubility in water. Further studies are needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesemethoden
The synthesis of [(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with methylamine and thiourea. The reaction is carried out under reflux in ethanol and yields the desired product in good yield. The synthesis method has been optimized to obtain a high yield of pure compound.
Wissenschaftliche Forschungsanwendungen
[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown potential as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
---|---|
Molekularformel |
C8H7Br2N3O2S |
Molekulargewicht |
369.04 g/mol |
IUPAC-Name |
[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
InChI |
InChI=1S/C8H7Br2N3O2S/c9-4-1-3(2-12-13-8(11)16)6(14)5(10)7(4)15/h1-2,12,15H,(H3,11,13,16)/b3-2+ |
InChI-Schlüssel |
MXMZOGCJCQMOFX-NSCUHMNNSA-N |
Isomerische SMILES |
C\1=C(C(=C(C(=O)/C1=C/NNC(=S)N)Br)O)Br |
SMILES |
C1=C(C(=C(C(=O)C1=CNNC(=S)N)Br)O)Br |
Kanonische SMILES |
C1=C(C(=C(C(=O)C1=CNNC(=S)N)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.